[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate
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Overview
Description
The compound “US10166249, Example 695” is a patented chemical entity known for its potential therapeutic applications. It is a substituted bicyclic compound that has shown significant binding affinity to the sphingosine 1-phosphate receptor, which is involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10166249, Example 695” involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:
Formation of the bicyclic core: This involves cyclization reactions under controlled conditions.
Substitution reactions: Various substituents are introduced to the bicyclic core using reagents like alkyl halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of “US10166249, Example 695” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods.
Chemical Reactions Analysis
Types of Reactions
“US10166249, Example 695” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
“US10166249, Example 695” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying bicyclic structures and their reactivity.
Biology: Investigated for its role in modulating sphingosine 1-phosphate receptor activity.
Medicine: Potential therapeutic agent for diseases involving the sphingosine 1-phosphate receptor, such as multiple sclerosis and cancer.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to the sphingosine 1-phosphate receptor, a G-protein-coupled receptor involved in cell proliferation, migration, and survival. Upon binding, it modulates the receptor’s activity, leading to downstream signaling events that affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sphingosine 1-phosphate receptor modulators: Compounds like FTY720 (fingolimod) and SEW2871.
Bicyclic compounds: Other substituted bicyclic compounds with similar core structures.
Uniqueness
“US10166249, Example 695” is unique due to its specific substitution pattern and high binding affinity to the sphingosine 1-phosphate receptor, making it a valuable compound for therapeutic research and development .
Properties
Molecular Formula |
C21H34NO5P |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H34NO5P/c1-2-26-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-27-28(23,24)25/h7-8,13,16,20H,2-6,9-12,14-15,22H2,1H3,(H2,23,24,25)/t16?,20-,21+/m0/s1 |
InChI Key |
VHKORLDZIRFKDI-KCECWRNFSA-N |
Isomeric SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(COP(=O)(O)O)N |
Canonical SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N |
Origin of Product |
United States |
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